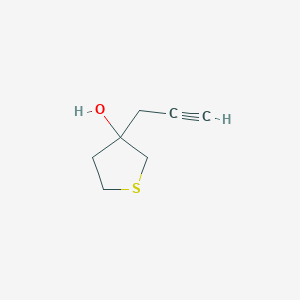![molecular formula C12H23NO4 B1445714 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid CAS No. 204514-21-6](/img/structure/B1445714.png)
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid
Descripción general
Descripción
“2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid” is a chemical compound with the CAS Number: 204514-21-6 . It has a molecular weight of 245.32 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “2-{[(tert-butoxycarbonyl)amino]methyl}-2-ethylbutanoic acid” and its InChI Code is "1S/C12H23NO4/c1-6-12(7-2,9(14)15)8-13-10(16)17-11(3,4)5/h6-8H2,1-5H3,(H,13,16)(H,14,15)" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.32 . It is typically stored at 4°C and is available in powder form .Aplicaciones Científicas De Investigación
Biosynthesis of Green Chemicals
A significant application of compounds related to "2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid" is in the biosynthesis of green chemicals. The biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources has been explored as a means to produce biobased building blocks for polymer synthesis. This process involves bioconversion steps that are environmentally friendly alternatives to conventional chemical synthesis, potentially replacing petrochemicals as the carbon source for a variety of chemicals (Rohwerder & Müller, 2010).
Advances in Organic Synthesis
The compound has also found applications in organic synthesis, demonstrating the versatility of tertiary carbon atom-containing acids in creating complex molecules. For instance, the synthesis of orthogonally protected phosphonobutyric acid as a phosphatase-stable phosphothreonine mimetic illustrates the compound's utility in synthesizing biologically relevant molecules (Liu et al., 2009). Furthermore, research into the synthesis of γ-fluorinated α-amino acids using hydroxy-pinanone as an auxiliary showcases the compound's role in producing amino acid derivatives with potential pharmaceutical applications (Laue et al., 2000).
Polymer Research
In polymer research, the synthesis of degradable polycarbonates derived from dihydroxybutyric acid, where related compounds serve as monomers, highlights the potential for creating environmentally benign materials. Such polymers could be used in biocompatible and biodegradable applications, offering an alternative to traditional plastics (Tsai et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-ethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-12(7-2,9(14)15)8-13-10(16)17-11(3,4)5/h6-8H2,1-5H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGZMMZGWAGCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B1445632.png)





![6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1445640.png)
![7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1445641.png)

![3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1445643.png)

![[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride](/img/structure/B1445648.png)
![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1445649.png)
